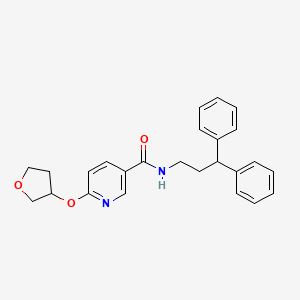

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin). Nicotinamide plays a crucial role in cellular energy metabolism and has been shown to influence oxidative stress and modulate pathways related to cellular survival and death. It is involved in various cellular pathways, including those governed by forkhead transcription factors, sirtuins, protein kinase B (Akt), Bad, caspases, and poly (ADP-ribose) polymerase. These pathways are significant in determining cellular longevity, survival, and the progression of diseases such as cancer .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex and involves multiple steps. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel herbicides. These compounds, including a similar structure to the one , showed promising herbicidal activity, indicating the potential for agricultural applications . Another synthesis approach involved the condensation of nicotinoyl hydrazide with various residues to obtain spin-labeled analogs of nicotinamide, which could be used for further biochemical studies .

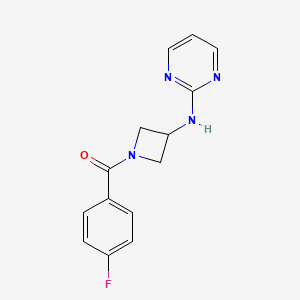

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized by single-crystal diffraction and thermal studies. For instance, multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids have been synthesized, revealing complex supramolecular synthons and hydrates that stabilize the crystal structures . These findings are crucial for understanding the molecular interactions and stability of nicotinamide derivatives, including N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Chemical Reactions Analysis

Nicotinamide and its derivatives can undergo various chemical reactions. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD) was synthesized by reacting chloroacetaldehyde with the coenzyme, which resulted in a compound with distinct fluorescence properties that could be used in biochemical assays . This demonstrates the reactivity of nicotinamide derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the synthesis of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide resulted in compounds with significant antimicrobial and antifungal activities. These activities were confirmed by spectral data and evaluated using agar well diffusion, showing that the derivatives have good potential as antimicrobial agents . The molecular docking studies further supported the biological activity of these compounds, indicating their interactions with specific enzymes.

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-25(21-11-12-24(27-17-21)30-22-14-16-29-18-22)26-15-13-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,22-23H,13-16,18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHZIKZHNGFGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)